(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide
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Overview
Description
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro and fluorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide typically involves the reaction of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted benzodiazepine derivatives
Scientific Research Applications
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interaction with various biological receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties
Uniqueness
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide is unique due to the presence of both chloro and fluorophenyl groups, which contribute to its distinct chemical and pharmacological properties. These structural features may result in different binding affinities and pharmacokinetics compared to other benzodiazepines .
Properties
CAS No. |
112634-60-3 |
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Molecular Formula |
C17H13ClFN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]acetamide |
InChI |
InChI=1S/C17H13ClFN3O/c18-10-5-6-15-13(7-10)17(12-3-1-2-4-14(12)19)21-9-11(22-15)8-16(20)23/h1-8,22H,9H2,(H2,20,23)/b11-8+ |
InChI Key |
ZLLXTPLKYYAUJA-DHZHZOJOSA-N |
Isomeric SMILES |
C1/C(=C\C(=O)N)/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Canonical SMILES |
C1C(=CC(=O)N)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
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